molecular formula C10H18 B1198266 Carane CAS No. 554-59-6

Carane

Cat. No.: B1198266
CAS No.: 554-59-6
M. Wt: 138.25 g/mol
InChI Key: BWRHOYDPVJPXMF-UHFFFAOYSA-N
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Description

Carane is a bicyclic monoterpene, a class of compounds known for their diverse biological activities and applications. It is a naturally occurring compound found in essential oils of various plants, including turpentine. This compound is characterized by its unique bicyclic structure, which includes a cyclopropane ring fused to a cyclohexane ring. This structural feature contributes to its reactivity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Carane can be synthesized from monoterpenes such as (+)-2-carene and (+)-3-carene. The synthetic routes often involve the retention of the bicyclic framework. For example, the regioselective addition of sulfenyl chloride to (+)-3-carene followed by hydrolysis can yield this compound derivatives . Another method involves the hydrolyzation of 3,3-dimethyl-2-aldehyde-cyclopropane-1-carboxylic acid-methyl polyaldehyde lactone to produce this compound aldehyde .

Industrial Production Methods

Industrial production of this compound typically involves the extraction from natural sources such as turpentine oil. The extracted this compound is then purified through distillation and other separation techniques to obtain high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Carane undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of the reactive C=C double bond and the cyclopropane ring in its structure makes it susceptible to these reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include this compound oxides, this compound alcohols, and this compound sulfonamides. These products are often used as intermediates in the synthesis of more complex compounds.

Mechanism of Action

The mechanism of action of carane involves multiple pathways:

Comparison with Similar Compounds

Carane is similar to other bicyclic monoterpenes such as pinene and camphene. it is unique due to its specific bicyclic structure and the presence of a cyclopropane ring. This structural uniqueness contributes to its distinct reactivity and biological activities .

List of Similar Compounds

    Pinene: Another bicyclic monoterpene found in turpentine oil.

    Camphene: A bicyclic monoterpene with a similar structure but different functional groups.

    Limonene: A monocyclic monoterpene with similar applications in the fragrance industry.

This compound’s unique structure and versatile reactivity make it a valuable compound in various fields of scientific research and industrial applications.

Properties

IUPAC Name

3,7,7-trimethylbicyclo[4.1.0]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18/c1-7-4-5-8-9(6-7)10(8,2)3/h7-9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWRHOYDPVJPXMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C1)C2(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10858852
Record name 3,7,7-Trimethylbicyclo[4.1.0]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name cis-Carane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0061796
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

554-59-6
Record name Carane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=554-59-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000554596
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,7,7-Trimethylbicyclo[4.1.0]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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